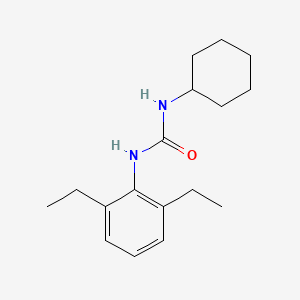![molecular formula C15H16N2O3S B5719942 N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to the compound of interest, often involves innovative methods to incorporate specific functional groups that contribute to the compound's biological activity. For example, Bhattacharjee et al. (2012) described the synthesis of novel 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl)-thiophene derivatives, showcasing the methodological approach to synthesizing complex thiophene-based compounds with potential antimicrobial activity (Bhattacharjee, Arrora, Saravanan, & Mohan, 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, often exhibits interesting features like intramolecular hydrogen bonding and planar conformations that are crucial for their biological activity. Vasu et al. (2005) investigated the crystal structures of similar thiophene-3-carboxamide derivatives, providing insights into the molecular conformations that are central to understanding the compound's interactions at the molecular level (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemical Reactions and Properties
The compound's reactivity and functional group transformations are key areas of study. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids, as described by Lee and Park (2002), showcases the types of reactions that are relevant to modifying the compound of interest, enhancing its utility in various chemical contexts (Lee & Park, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-5-6-12(20-2)11(8-10)17-14(18)9-16-15(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIVRCGHNSXGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)


![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)